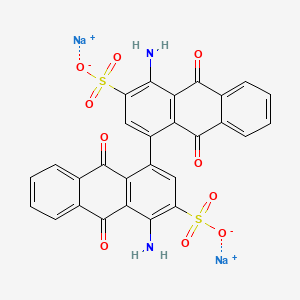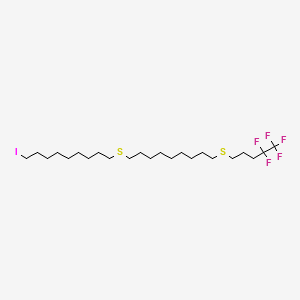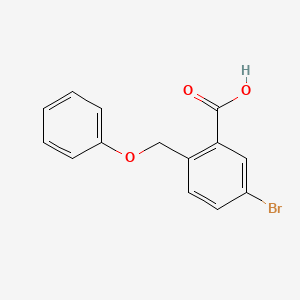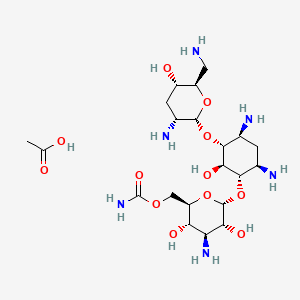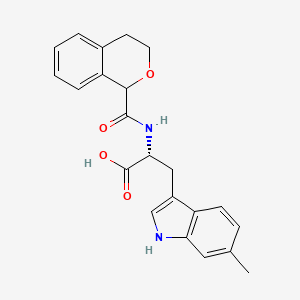
(2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid is a complex organic compound that features an isochromane ring, an indole ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid typically involves multi-step organic reactions. The starting materials might include isochromane derivatives, indole derivatives, and propanoic acid derivatives. Key steps could involve:
Formation of Isochromane Ring: This could be achieved through cyclization reactions.
Attachment of Indole Ring: This might involve coupling reactions such as Suzuki or Heck coupling.
Formation of Propanoic Acid Moiety: This could be introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the propanoic acid moiety.
Reduction: Reduction reactions could target the carbonyl group in the isochromane ring.
Substitution: Substitution reactions might occur at various positions on the indole or isochromane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with indole rings are often investigated for their roles in cell signaling and as potential therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of the indole ring suggests it might interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The indole ring could play a key role in binding to these targets, while the isochromane and propanoic acid moieties might influence the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(Isochromane-1-carbonylamino)-3-(1H-indol-3-yl)propanoic Acid: Similar structure but without the methyl group on the indole ring.
(2R)-2-(Isochromane-1-carbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic Acid: Similar structure but with the methyl group at a different position on the indole ring.
Uniqueness
The uniqueness of (2R)-2-(Isochromane-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic Acid lies in its specific substitution pattern, which could influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position of the indole ring might confer unique properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H22N2O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2R)-2-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-(6-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-13-6-7-16-15(12-23-18(16)10-13)11-19(22(26)27)24-21(25)20-17-5-3-2-4-14(17)8-9-28-20/h2-7,10,12,19-20,23H,8-9,11H2,1H3,(H,24,25)(H,26,27)/t19-,20?/m1/s1 |
Clé InChI |
PLCGVWUZZHCUSO-FIWHBWSRSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3C4=CC=CC=C4CCO3 |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)C3C4=CC=CC=C4CCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


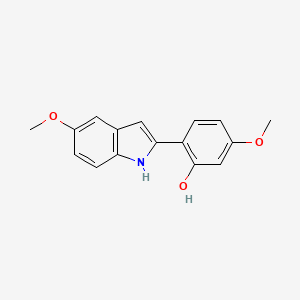
![2,2-Dimethylpropyl [5-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13848691.png)
![Morpholine,4-(benzo[b]thien-5-ylmethyl)-](/img/structure/B13848693.png)
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-oxo-1,1-diphenyl-2-(((1R,3r,5S)-spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-3-yl-8-ium)oxy)ethoxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B13848696.png)
![4-[6-(4-Nitro-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13848697.png)
![[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13848699.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
